2-Ethynylmorpholine hydrochloride

Description

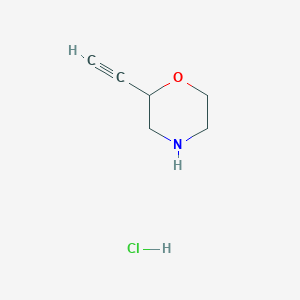

2-Ethynylmorpholine hydrochloride is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . It is a derivative of morpholine, featuring an ethynyl group attached to the morpholine ring.

Properties

IUPAC Name |

2-ethynylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-2-6-5-7-3-4-8-6;/h1,6-7H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSLODZDKNSVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098017-01-5 | |

| Record name | 2-ethynylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylmorpholine hydrochloride typically involves the reaction of morpholine with acetylene under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium or copper, to facilitate the addition of the ethynyl group to the morpholine ring. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2-Ethynylmorpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

General Reactivity of Morpholine Derivatives

Morpholine derivatives typically engage in reactions involving their amine and oxygen functionalities. Key reaction types include:

-

Nucleophilic substitution at the nitrogen center.

-

Esterification/amidation via the hydroxyl or amine groups.

-

Ring-opening reactions under acidic or basic conditions.

For example, 2-Methylmorpholine-3-carboxamide hydrochloride undergoes amidation using catalytic or enzymatic methods for stereoselective synthesis, while Methyl 2-methylmorpholine-3-carboxylate hydrochloride participates in ester hydrolysis and Grignard reagent interactions .

Potential Reactions of 2-Ethynylmorpholine Hydrochloride

The ethynyl (alkyne) group introduces reactivity distinct from methyl-substituted morpholines. Hypothetical reactions, inferred from alkyne chemistry and morpholine frameworks, include:

Comparative Stability and Handling

Ethynyl-substituted compounds often require stabilization due to the alkyne's susceptibility to oxidation or polymerization. Key considerations:

-

Storage : Under inert atmosphere (N₂/Ar) at low temperatures .

-

Solubility : Likely polar aprotic solvents (e.g., DMF, THF) based on morpholine analogs .

-

Safety : Potential irritant properties similar to 2-methylmorpholine hydrochloride, which causes eye/skin irritation .

Synthetic Challenges and Mitigations

Scientific Research Applications

Organic Synthesis

2-Ethynylmorpholine hydrochloride is employed as a reagent in organic synthesis. Its structure allows it to participate in numerous chemical reactions, making it useful for creating complex organic molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to form stable intermediates.

Research indicates that 2-Ethynylmorpholine hydrochloride exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of morpholine compounds can inhibit the growth of various microbial strains and exhibit cytotoxic effects on cancer cells . The mechanism of action often involves interaction with specific molecular targets, leading to modulation of enzyme activity or induction of apoptosis in cancer cells.

Pharmaceutical Development

The compound is being investigated for its role as an intermediate in drug development. Its derivatives have been linked to the synthesis of several pharmaceutical agents, including antibiotics and anticancer drugs. The ongoing research aims to explore its efficacy and safety as a potential therapeutic agent .

Case Study 1: Anticancer Activity

A study focused on copper(II) complexes with morpholine-substituted ligands demonstrated significant antiproliferative activity against human uterine sarcoma cells. The presence of the ethynyl group was found to enhance the interaction with biological targets, leading to effective inhibition of cell proliferation through mechanisms involving enzyme inhibition and disruption of tubulin polymerization .

Case Study 2: Antimicrobial Properties

In another study, various morpholine derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited strong inhibitory effects against bacterial and fungal strains, suggesting that 2-Ethynylmorpholine hydrochloride could be developed into effective antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent for synthesizing complex organic molecules | Versatile building block for pharmaceuticals and agrochemicals |

| Biological Activity | Exhibits antimicrobial and anticancer properties | Effective against various microbial strains; cytotoxic effects on cancer cells |

| Pharmaceutical Development | Intermediate in drug synthesis; potential therapeutic applications | Linked to antibiotics and anticancer agents; ongoing research on efficacy |

Mechanism of Action

The mechanism of action of 2-Ethynylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, inhibition of microbial growth, or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Morpholine: A parent compound of 2-Ethynylmorpholine hydrochloride, used in various industrial applications.

Ethylmorpholine: A derivative of morpholine with an ethyl group, used as a solvent and intermediate in organic synthesis.

2-Ethylmorpholine: Another derivative with an ethyl group at the 2-position, used in the production of pharmaceuticals and agrochemicals.

Uniqueness

2-Ethynylmorpholine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives. This uniqueness makes it valuable in specific research and industrial applications where its reactivity and functional group compatibility are advantageous .

Biological Activity

2-Ethynylmorpholine hydrochloride is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, characterization, and biological evaluation of 2-Ethynylmorpholine hydrochloride, summarizing relevant research findings and case studies.

Synthesis and Characterization

The synthesis of 2-Ethynylmorpholine hydrochloride typically involves the reaction of morpholine derivatives with ethynyl halides. The compound can be characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Characterization Techniques

| Technique | Description |

|---|---|

| NMR | Provides information on molecular structure through chemical shifts. |

| IR Spectroscopy | Identifies functional groups based on absorption of infrared light. |

| Mass Spectrometry | Determines molecular weight and structure through fragmentation patterns. |

Antimicrobial Activity

Research has demonstrated that 2-Ethynylmorpholine hydrochloride exhibits significant antimicrobial properties against various bacterial strains. A study reported its Minimum Inhibitory Concentration (MIC) values against common pathogens:

- Staphylococcus aureus : MIC = 0.0619 μmol/mL

- Escherichia coli : MIC = 0.1859 μmol/mL

- Candida albicans : MIC = 0.1859 μmol/mL

These findings suggest that the compound may be effective in treating infections caused by these microorganisms .

Anti-inflammatory Activity

In addition to its antimicrobial properties, 2-Ethynylmorpholine hydrochloride has shown potential anti-inflammatory effects. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. The compound's ability to modulate inflammatory pathways makes it a candidate for further pharmacological development.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of 2-Ethynylmorpholine hydrochloride against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

In a separate study, researchers investigated the molecular mechanisms underlying the anti-inflammatory effects of 2-Ethynylmorpholine hydrochloride. The compound was found to downregulate the expression of cyclooxygenase-2 (COX-2) in macrophages, leading to decreased production of inflammatory mediators such as prostaglandins . This suggests that it could be beneficial in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.